molecular formula C13H15NO5S B2919069 Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 356586-62-4

Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2919069
CAS No.: 356586-62-4
M. Wt: 297.33
InChI Key: UWXMMRCYSKOTJU-UHFFFAOYSA-N
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Description

Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring a methoxycarbonylamino group at position 2 and a 7-oxo group on the tetrahydrobenzothiophene core. Its structure combines a rigid bicyclic system with polar substituents, which influence its physicochemical properties and reactivity .

Properties

IUPAC Name

ethyl 2-(methoxycarbonylamino)-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-3-19-12(16)9-7-5-4-6-8(15)10(7)20-11(9)14-13(17)18-2/h3-6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXMMRCYSKOTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by functionalization to introduce the ester and carbamate groups.

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophenol and an appropriate diene or alkyne under acidic or basic conditions.

    Introduction of Functional Groups: The ester group is introduced through esterification reactions, typically using ethyl alcohol and a carboxylic acid derivative. The carbamate group is added via a reaction with methoxycarbonyl isocyanate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other substituents. Reagents such as sodium methoxide (NaOMe) are often used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: NaOMe in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in inflammatory pathways or microbial cell walls. The compound’s structure allows it to bind to these targets, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a common ethyl carboxylate and tetrahydrobenzothiophene backbone with several analogues. Key differences lie in the substituents at position 2 and modifications to the bicyclic system:

Compound Name Substituent at Position 2 Additional Modifications Molecular Weight (g/mol) Key References
Target Compound Methoxycarbonylamino 7-Oxo group on tetrahydro ring 323.35 (calculated)
Ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Sulfanylacetyl amino linked to pyrimidinyl Pyrimidinyl sulfanyl group 424.48
Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Trichloroethyl amino with bromobenzoyl Halogenated aromatic substituent 548.69
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyridine-4-carboxamido Planar pyridine ring 346.40
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chloroacetyl amino Reactive chloroacetyl group 313.80

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Pyridine-4-carboxamido () and bromobenzoyl () groups introduce aromaticity, enhancing π-π stacking interactions, whereas the methoxycarbonyl group prioritizes hydrogen bonding via its carbonyl oxygen .

Physicochemical Properties

  • Crystallography :

    • The pyridine-4-carboxamido analogue () exhibits a dihedral angle of 9.47° between the benzothiophene and pyridine rings, stabilizing via C–H⋯O hydrogen bonds. The target compound’s methoxycarbonyl group may form S(6) intramolecular hydrogen bonds, similar to .
    • Disorder in the ethyl ester side chain (observed in ) is common in flexible aliphatic substituents and likely occurs in the target compound .
  • Solubility and Reactivity: The methoxycarbonyl group enhances water solubility compared to halogenated analogues ().

Biological Activity

Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 356586-62-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial properties, local anesthetic effects, and other pharmacological evaluations.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H15N1O5S
  • Molecular Weight : 297.33 g/mol
  • Chemical Structure : The structure consists of a benzothiophene core with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related benzothiophene derivatives. For instance, compounds structurally similar to Ethyl 2-[(methoxycarbonyl)amino]-7-oxo have shown varying degrees of activity against common pathogens.

CompoundMIC (µg/mL)Target Organism
III.a256Methicillin-sensitive S. aureus
III.b>256Methicillin-resistant S. aureus
III.c>256Daptomycin-resistant S. aureus
III.e128Methicillin-resistant S. aureus

These findings suggest that modifications in the structure can significantly impact the minimum inhibitory concentration (MIC) values against Staphylococcus aureus strains .

Local Anesthetic Activity

Ethyl 2-[(methoxycarbonyl)amino]-7-oxo has been investigated for its local anesthetic properties. In studies comparing various compounds, it was found that certain derivatives exhibited significant local anesthetic activity at lower concentrations. For example, a related compound showed promising results in frog-foot withdrawal and rabbit corneal reflex tests, indicating a potential for effective pain management applications .

Case Studies and Research Findings

  • Local Anesthetic Study : A series of compounds related to Ethyl 2-[(methoxycarbonyl)amino]-7-oxo were tested for local anesthetic efficacy. Compounds demonstrated significant activity with shorter onset times compared to traditional anesthetics like lidocaine .
  • Antibacterial Efficacy : A study focused on the antibacterial effects of benzothiophene derivatives demonstrated that structural modifications could enhance activity against resistant strains of bacteria. The hydrophobicity of the compounds was identified as a critical factor influencing their biological effectiveness .
  • Cytotoxicity Assays : Investigations into the cytotoxic effects of these compounds on human cell lines indicated that certain derivatives displayed low cytotoxicity even at concentrations exceeding their MIC values, suggesting a favorable safety profile for further development .

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